molecular formula C9H18O B8653869 2,2,5,5-tetramethylcyclopentan-1-ol

2,2,5,5-tetramethylcyclopentan-1-ol

Cat. No.: B8653869
M. Wt: 142.24 g/mol
InChI Key: FMQQHUIBLYKXFA-UHFFFAOYSA-N
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Description

2,2,5,5-tetramethylcyclopentan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclopentanol derivative characterized by the presence of four methyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2,2,5,5-tetramethylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 2,2,5,5-tetramethylcyclopentanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.

    Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,2,5,5-Tetramethylcyclopentanone.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2,2,5,5-tetramethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other cyclopentane derivatives.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylcyclopentanone: The ketone form of 2,2,5,5-tetramethylcyclopentan-1-ol, which can be reduced to form the alcohol.

    Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group and no methyl substitutions.

    2,2,5,5-Tetramethylcyclopentane: A fully saturated cyclopentane derivative with four methyl groups but no hydroxyl group.

Uniqueness

This compound is unique due to the presence of four methyl groups on the cyclopentane ring, which imparts steric hindrance and affects its reactivity compared to simpler cyclopentane derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3

InChI Key

FMQQHUIBLYKXFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1O)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of 10 g (0.071 mol) 2,2,5,5-tetramethylcyclopentanone in 75 ml of dry tetrahydrofuran at 0° C. under argon is added 2.69 g (0.071 mol) of lithium aluminum hydride. When the reduction was complete, ethyl acetate was introduced dropwise to destroy unreacted lithium aluminum hydride. 25 mls of water is then added, followed by 300 mls of diethyl ether. The organic phase is washed with 100 mls of water, and dried over MgSO4. Filtration followed by evaporation afforded 8.23 g of 2,2,5,5-tetramethylcyclopentanol.
Quantity
10 g
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2.69 g
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75 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

54.9 g of 2,2,5,5-tetramethylcyclopentanone was dissolved in a solvent mixture of 95 ml of methanol and 95 ml of water, and 24.0 g of sodium borohydride was added thereto. The mixture was stirred at 70° C. for 15 hours. The reaction solution was concentrated under reduced pressure, and 100 ml of water was added thereto. The mixture was twice extracted with 100 ml of chloroform, and the organic layers were combined and washed with 100 ml of an aqueous saturated sodium chloride solution. Then, the solution was concentrated under reduced pressure. The liquid residue was distilled under reduced pressure, whereby 43.25 g of 2,2,5,5-tetramethylcyclopentanol was obtained as a colorless oily substance (b.p. 40° C./3 mmHg).
Quantity
54.9 g
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reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
95 mL
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solvent
Reaction Step One
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Quantity
95 mL
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solvent
Reaction Step One

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